molecular formula C25H31NO5 B5160662 ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B5160662
M. Wt: 425.5 g/mol
InChI Key: AUXAXBSHUVEHHK-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as MPEP, is a compound that has been extensively studied for its potential applications in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a wide range of physiological and pathological processes.

Mechanism of Action

Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The mGluR5 receptor is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and inflammation. By blocking the mGluR5 receptor, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission, reduce inflammation, and have neuroprotective effects. Additionally, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied and its effects are well-characterized. However, one limitation is that ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has poor solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is in the development of more selective and potent mGluR5 antagonists. Additionally, there is interest in exploring the potential therapeutic applications of ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in a wider range of neurological and psychiatric disorders. Finally, there is interest in exploring the potential use of ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of piperidine with benzyl bromide to form 4-benzylpiperidine, which is then reacted with 2-phenoxyethyl bromide to form 4-(2-phenoxyethyl)piperidine. The resulting compound is then reacted with ethyl chloroformate and 4-(methoxycarbonyl)benzylamine to form ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have therapeutic potential in a wide range of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. Additionally, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

ethyl 1-[(4-methoxycarbonylphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-3-30-24(28)25(15-18-31-22-7-5-4-6-8-22)13-16-26(17-14-25)19-20-9-11-21(12-10-20)23(27)29-2/h4-12H,3,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXAXBSHUVEHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C(=O)OC)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate

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